molecular formula C24H28N2O3 B11569166 9'-Methoxy-2'-(4-methoxyphenyl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]

9'-Methoxy-2'-(4-methoxyphenyl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]

Cat. No.: B11569166
M. Wt: 392.5 g/mol
InChI Key: HEEYBYCYVWVKMA-UHFFFAOYSA-N
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Description

9’-Methoxy-2’-(4-methoxyphenyl)-4-methyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] is a complex organic compound belonging to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

The synthesis of 9’-Methoxy-2’-(4-methoxyphenyl)-4-methyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] typically involves multi-step organic reactions. One common method includes the condensation of 2-(4-methoxyphenyl)hydrazine with cyclohexanone to form the hydrazone intermediate. This intermediate then undergoes cyclization with 2-bromo-4-methylphenol in the presence of a base to yield the desired spiro compound. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or tetrahydrofuran to facilitate the reactions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

9’-Methoxy-2’-(4-methoxyphenyl)-4-methyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] has shown potential in various scientific research fields:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and antioxidant properties, making it a candidate for drug development.

    Medicine: Its unique structure and biological activities suggest potential therapeutic applications, particularly in designing new pharmaceuticals.

    Industry: The compound’s stability and reactivity make it useful in developing new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

When compared to similar spiro compounds, 9’-Methoxy-2’-(4-methoxyphenyl)-4-methyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclopentane]
  • 9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclopentane]
  • 7-Methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane]

These compounds share a similar core structure but differ in their substituents, which can significantly influence their chemical reactivity and biological activities .

Properties

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

IUPAC Name

9-methoxy-2-(4-methoxyphenyl)-4'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

InChI

InChI=1S/C24H28N2O3/c1-16-10-12-24(13-11-16)26-22(20-14-19(28-3)8-9-23(20)29-24)15-21(25-26)17-4-6-18(27-2)7-5-17/h4-9,14,16,22H,10-13,15H2,1-3H3

InChI Key

HEEYBYCYVWVKMA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C=CC(=C5)OC

Origin of Product

United States

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